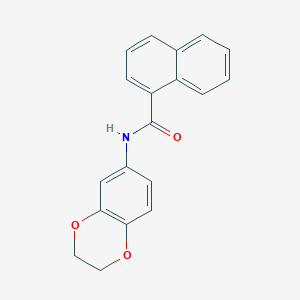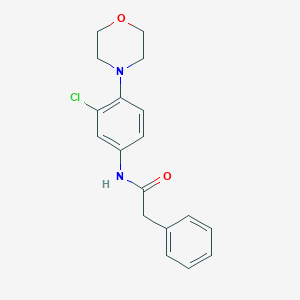
1,4-Bis(2-naphthylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-naphthylsulfonyl)piperazine, also known as BNSP, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNSP is a piperazine derivative that is frequently used as a fluorescent probe and a cross-linking reagent. It is a white or off-white powder that is soluble in organic solvents and water.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-naphthylsulfonyl)piperazine is not fully understood. However, it is believed that the compound interacts with the target molecules through electrostatic and hydrophobic interactions. The fluorescent properties of 1,4-Bis(2-naphthylsulfonyl)piperazine are believed to be due to the formation of a charge-transfer complex between the compound and the target molecule.
Biochemical and Physiological Effects
1,4-Bis(2-naphthylsulfonyl)piperazine has been shown to have minimal toxicity and is considered to be a safe compound for use in scientific research. However, the compound may have some effects on the biochemical and physiological processes of the target molecules. For example, 1,4-Bis(2-naphthylsulfonyl)piperazine has been shown to inhibit the activity of certain enzymes and to induce conformational changes in proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,4-Bis(2-naphthylsulfonyl)piperazine is its unique fluorescent properties, which make it a useful tool for the detection and modification of target molecules. Additionally, 1,4-Bis(2-naphthylsulfonyl)piperazine has minimal toxicity and is considered to be a safe compound for use in scientific research. However, one of the limitations of 1,4-Bis(2-naphthylsulfonyl)piperazine is its relatively high cost compared to other fluorescent probes and cross-linking reagents.
Orientations Futures
There are several future directions for the use of 1,4-Bis(2-naphthylsulfonyl)piperazine in scientific research. One potential direction is the development of new applications for the compound, such as the detection of other biomolecules or the modification of other types of molecules. Another potential direction is the optimization of the synthesis method for 1,4-Bis(2-naphthylsulfonyl)piperazine to reduce the cost and increase the yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Bis(2-naphthylsulfonyl)piperazine and its effects on the biochemical and physiological processes of the target molecules.
Méthodes De Synthèse
1,4-Bis(2-naphthylsulfonyl)piperazine can be synthesized through a multistep reaction involving the condensation of 2-naphthylamine with piperazine, followed by the reaction with sulfonyl chloride. The final product can be purified through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
1,4-Bis(2-naphthylsulfonyl)piperazine has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron, and for the detection of amino acids and proteins. 1,4-Bis(2-naphthylsulfonyl)piperazine has also been used as a cross-linking reagent for the modification of proteins and peptides.
Propriétés
Formule moléculaire |
C24H22N2O4S2 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
1,4-bis(naphthalen-2-ylsulfonyl)piperazine |
InChI |
InChI=1S/C24H22N2O4S2/c27-31(28,23-11-9-19-5-1-3-7-21(19)17-23)25-13-15-26(16-14-25)32(29,30)24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2 |
Clé InChI |
VKMRIXLRGPESPU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)




![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)